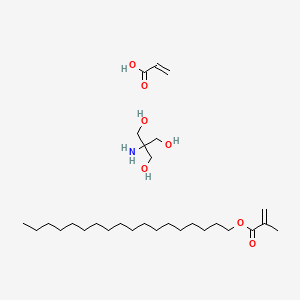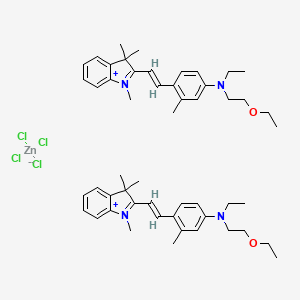
Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . For the specific synthesis of Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride, the key steps include the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, batch reactors, and the use of catalysts to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors in the central nervous system, such as the α1B, 5-HT1A, and D2 receptors, to exert its anxiolytic and antidepressant effects . The compound may also interact with enzymes and other proteins involved in various biological processes, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride include other piperazine derivatives such as:
1-Boc-piperazine: Used as a protecting group in organic synthesis.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: Utilized in the development of targeted protein degradation molecules.
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which imparts unique biological activities and potential therapeutic applications. Its ability to interact with multiple receptors and pathways makes it a versatile compound for scientific research and potential drug development .
Eigenschaften
CAS-Nummer |
120144-96-9 |
|---|---|
Molekularformel |
C13H23Cl2N3 |
Molekulargewicht |
292.2 g/mol |
IUPAC-Name |
1-(6-tert-butylpyridin-2-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H21N3.2ClH/c1-13(2,3)11-5-4-6-12(15-11)16-9-7-14-8-10-16;;/h4-6,14H,7-10H2,1-3H3;2*1H |
InChI-Schlüssel |
WDXHOSVCIZZLLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC(=CC=C1)N2CCNCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)











